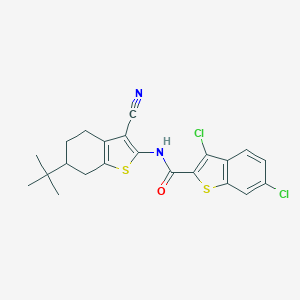
5-Isopropylidene-2-(4-m-tolyl-piperazin-1-yl)-thiazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopropylidene-2-(4-m-tolyl-piperazin-1-yl)-thiazol-4-one, also known as PIPER, is a thiazolone derivative that has been widely studied for its potential applications in medicinal chemistry. This compound has been found to exhibit a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. In
Wissenschaftliche Forschungsanwendungen
5-Isopropylidene-2-(4-m-tolyl-piperazin-1-yl)-thiazol-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. 5-Isopropylidene-2-(4-m-tolyl-piperazin-1-yl)-thiazol-4-one has also been shown to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in regulating mood and behavior. This compound has also been found to modulate the activity of dopamine receptors, which are implicated in the pathophysiology of schizophrenia.
Wirkmechanismus
The mechanism of action of 5-Isopropylidene-2-(4-m-tolyl-piperazin-1-yl)-thiazol-4-one is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. 5-Isopropylidene-2-(4-m-tolyl-piperazin-1-yl)-thiazol-4-one has been found to inhibit the reuptake of serotonin and norepinephrine, which increases their availability in the synaptic cleft. This leads to enhanced neurotransmission and may contribute to the antidepressant and anxiolytic effects of 5-Isopropylidene-2-(4-m-tolyl-piperazin-1-yl)-thiazol-4-one. 5-Isopropylidene-2-(4-m-tolyl-piperazin-1-yl)-thiazol-4-one has also been found to modulate the activity of dopamine receptors, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
5-Isopropylidene-2-(4-m-tolyl-piperazin-1-yl)-thiazol-4-one has been found to exhibit a range of biochemical and physiological effects. In animal models, 5-Isopropylidene-2-(4-m-tolyl-piperazin-1-yl)-thiazol-4-one has been shown to decrease locomotor activity and increase social interaction, which suggests anxiolytic and antidepressant effects. 5-Isopropylidene-2-(4-m-tolyl-piperazin-1-yl)-thiazol-4-one has also been found to decrease the duration of immobility in the forced swim test, which is a measure of antidepressant activity. In addition, 5-Isopropylidene-2-(4-m-tolyl-piperazin-1-yl)-thiazol-4-one has been found to inhibit the binding of radioligands to dopamine receptors, which suggests antipsychotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-Isopropylidene-2-(4-m-tolyl-piperazin-1-yl)-thiazol-4-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit a range of biological activities. However, 5-Isopropylidene-2-(4-m-tolyl-piperazin-1-yl)-thiazol-4-one has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, 5-Isopropylidene-2-(4-m-tolyl-piperazin-1-yl)-thiazol-4-one has not been extensively studied in humans, which limits its potential clinical applications.
Zukünftige Richtungen
There are several future directions for research on 5-Isopropylidene-2-(4-m-tolyl-piperazin-1-yl)-thiazol-4-one. One area of interest is the development of more potent and selective derivatives of 5-Isopropylidene-2-(4-m-tolyl-piperazin-1-yl)-thiazol-4-one that exhibit enhanced biological activity. Another area of interest is the investigation of the mechanisms underlying the effects of 5-Isopropylidene-2-(4-m-tolyl-piperazin-1-yl)-thiazol-4-one on neurotransmitter systems in the brain. Finally, future research could explore the potential clinical applications of 5-Isopropylidene-2-(4-m-tolyl-piperazin-1-yl)-thiazol-4-one, particularly in the treatment of psychiatric disorders such as depression and schizophrenia.
In conclusion, 5-Isopropylidene-2-(4-m-tolyl-piperazin-1-yl)-thiazol-4-one is a thiazolone derivative that has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models, and it has been shown to modulate the activity of neurotransmitter systems in the brain. While 5-Isopropylidene-2-(4-m-tolyl-piperazin-1-yl)-thiazol-4-one has several advantages for lab experiments, it also has some limitations, including low solubility in water and limited clinical data. Future research on 5-Isopropylidene-2-(4-m-tolyl-piperazin-1-yl)-thiazol-4-one could explore the development of more potent and selective derivatives, the mechanisms underlying its effects on neurotransmitter systems, and its potential clinical applications.
Synthesemethoden
The synthesis of 5-Isopropylidene-2-(4-m-tolyl-piperazin-1-yl)-thiazol-4-one involves the reaction of 4-m-tolyl-piperazine with 2-chloroacetyl chloride, followed by the reaction of the resulting intermediate with 2-mercaptobenzothiazole. The final product is obtained by the cyclization of the intermediate with acetic anhydride. This synthetic method has been reported to yield 5-Isopropylidene-2-(4-m-tolyl-piperazin-1-yl)-thiazol-4-one in high purity and yield.
Eigenschaften
IUPAC Name |
2-[4-(3-methylphenyl)piperazin-1-yl]-5-propan-2-ylidene-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-12(2)15-16(21)18-17(22-15)20-9-7-19(8-10-20)14-6-4-5-13(3)11-14/h4-6,11H,7-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYXCBRIPOPNLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=O)C(=C(C)C)S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B409256.png)
![2-[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B409257.png)


![N-[4-(acetylamino)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B409260.png)
![2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B409264.png)


![2-[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B409271.png)
![2-{[4-(4-tert-butylphenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B409273.png)
![2-{[4-(4-tert-butylphenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B409274.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B409277.png)
![Ethyl 5-acetyl-2-[({[4-(2-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B409278.png)
![3-amino-4-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409279.png)